molecular formula C13H19NO2 B8034009 4-hydroxy-N,N-bis(propan-2-yl)benzamide

4-hydroxy-N,N-bis(propan-2-yl)benzamide

Cat. No.: B8034009
M. Wt: 221.29 g/mol
InChI Key: YIJWBPAOJXIYJY-UHFFFAOYSA-N
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Description

4-hydroxy-N,N-bis(propan-2-yl)benzamide is an organic compound characterized by a benzamide core substituted with a hydroxy group at the para position and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,N-bis(propan-2-yl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

    Amidation: The carboxylic acid group of 4-hydroxybenzoic acid is converted to an amide using isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Bulk Amidation: Large-scale amidation reactions using automated reactors to mix 4-hydroxybenzoic acid with isopropylamine and a coupling agent.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and product yield.

    Purification: Employing industrial-scale purification techniques such as crystallization and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N,N-bis(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-oxo-N,N-bis(propan-2-yl)benzamide.

    Reduction: 4-hydroxy-N,N-bis(propan-2-yl)benzylamine.

    Substitution: 4-alkoxy-N,N-bis(propan-2-yl)benzamide or 4-acetoxy-N,N-bis(propan-2-yl)benzamide.

Scientific Research Applications

4-hydroxy-N,N-bis(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Used in the synthesis of polymers and resins due to its functional groups that can undergo polymerization reactions.

    Biological Studies: Studied for its effects on enzyme activity and protein interactions.

    Industrial Applications: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,N-bis(propan-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

    Protein Interaction: The hydroxy and amide groups facilitate hydrogen bonding and van der Waals interactions with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups.

    4-hydroxy-N,N-diethylbenzamide: Contains ethyl groups instead of isopropyl groups.

    4-hydroxy-N,N-bis(tert-butyl)benzamide: Features tert-butyl groups, providing bulkier substituents.

Uniqueness

4-hydroxy-N,N-bis(propan-2-yl)benzamide is unique due to its specific combination of hydroxy and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-hydroxy-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)14(10(3)4)13(16)11-5-7-12(15)8-6-11/h5-10,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJWBPAOJXIYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4-hydroxybenzoic acid (5 g, 36.2 mmol) in 50 mL of dichloromethane is treated at 0° C. with oxalyl chloride (6.3 mL, 72.4 mmol) and N,N-dimethylformamide (5.6 mL, 72.4 mmol). This solution is stirred at room temperature for 2 hours and treated with diisopropylamine (40 mL, 286 mmol) at 0° C. After stirring at room temperature for overnight, the reaction is partitioned between ethyl acetate and 1N hydrochloride solution. The organic phase is washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 4-hydroxy-N,N-bis(1-methylethyl)benzamide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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